SerGluIleTrpArgAspIleAspPhe

Immunology Melanoma T-cell Assay

SerGluIleTrpArgAspIleAspPhe (single-letter code: SEIWRDIDF) is a 9-amino acid synthetic peptide corresponding to residues 192-200 of the human and mouse tyrosinase protein. It functions as a well-characterized HLA-B*4403-restricted epitope, recognized by cytolytic T lymphocytes (CTL) on human melanoma cells.

Molecular Formula C54H77N13O17
Molecular Weight 1180.3 g/mol
Cat. No. B065211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerGluIleTrpArgAspIleAspPhe
Molecular FormulaC54H77N13O17
Molecular Weight1180.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C54H77N13O17/c1-5-27(3)43(66-47(77)35(18-19-40(69)70)60-45(75)32(55)26-68)51(81)63-36(22-30-25-59-33-16-11-10-15-31(30)33)48(78)61-34(17-12-20-58-54(56)57)46(76)62-38(24-42(73)74)50(80)67-44(28(4)6-2)52(82)64-37(23-41(71)72)49(79)65-39(53(83)84)21-29-13-8-7-9-14-29/h7-11,13-16,25,27-28,32,34-39,43-44,59,68H,5-6,12,17-24,26,55H2,1-4H3,(H,60,75)(H,61,78)(H,62,76)(H,63,81)(H,64,82)(H,65,79)(H,66,77)(H,67,80)(H,69,70)(H,71,72)(H,73,74)(H,83,84)(H4,56,57,58)/t27-,28-,32-,34-,35-,36-,37-,38-,39-,43-,44-/m0/s1
InChIKeyNRRPZMKRXAXQKT-XZUCTAAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tyrosinase (192-200) Nonapeptide (SEIWRDIDF) for HLA-B44 Restricted T-Cell Research


SerGluIleTrpArgAspIleAspPhe (single-letter code: SEIWRDIDF) is a 9-amino acid synthetic peptide corresponding to residues 192-200 of the human and mouse tyrosinase protein. It functions as a well-characterized HLA-B*4403-restricted epitope, recognized by cytolytic T lymphocytes (CTL) on human melanoma cells [1][2]. With a molecular weight of 1180.27 g/mol, it serves as a critical reagent in melanoma immunology research, particularly for T-cell assays, epitope mapping, and the development of targeted immunotherapies.

Why Generic Peptide Substitution is Not Feasible for SEIWRDIDF


The sequence-specific and allele-restricted nature of MHC-I epitopes makes generic substitution of SEIWRDIDF impossible. This peptide's recognition by T cells is strictly dependent on its precise amino acid sequence and its presentation by the HLA-B*4403 allele [1]. A single amino acid substitution, such as the S192Y variant (YEIWRDIDF), can alter T-cell recognition despite retaining the same HLA restriction [2]. Furthermore, the peptide's immunogenicity is not shared across different HLA types; for instance, it is not recognized by HLA-A2, which presents entirely different tyrosinase epitopes like MLLAVLYCL and YMNGTMSQV [3][4]. Therefore, substituting SEIWRDIDF with another tyrosinase peptide or a random sequence will not activate the same specific T-cell population and will invalidate any experimental or therapeutic model based on this precise HLA-restricted interaction.

Quantitative Evidence for Selecting Tyrosinase (192-200) Peptide SEIWRDIDF


HLA Restriction: SEIWRDIDF is Specific for HLA-B44, not HLA-A2

SEIWRDIDF is strictly presented by the HLA-B44 allele and is not recognized in the context of HLA-A2, a common and distinct MHC class I allele. This is in contrast to other tyrosinase-derived peptides like MLLAVLYCL (Tyrosinase 1-9) and YMNGTMSQV (Tyrosinase 369-377), which are HLA-A2 restricted [1][2]. This differential restriction defines the specific T-cell repertoire that can be studied or targeted.

Immunology Melanoma T-cell Assay Epitope Mapping

Sequence-Dependent Recognition: SEIWRDIDF vs. S192Y Variant

A single amino acid substitution at the first position (Serine to Tyrosine, S192Y) creates the variant peptide YEIWRDIDF. While both peptides are presented by HLA-B*4403, they are distinct epitopes and are not cross-recognized by the same T-cell clones [1]. This highlights the absolute requirement for the precise SEIWRDIDF sequence.

Immunology Epitope Mapping Vaccine Development

Population Relevance: HLA-B44 Prevalence and Broad Utility

The HLA-B44 allele is expressed in approximately 24% of the Caucasian population, making SEIWRDIDF a relevant target for studying immune responses in a significant subset of melanoma patients [1]. This population frequency is a key differentiator when selecting an antigen for T-cell monitoring or vaccine development, as it defines the potential patient cohort that could benefit from a B44-restricted approach compared to antigens restricted by rarer alleles.

Immunology Melanoma Translational Research

Commercial Purity Standards: >90% HPLC Purity for Reliable Assays

Commercially available SEIWRDIDF peptide from JPT is supplied at a purity of >90% as verified by HPLC and MS analysis [1]. This quality control ensures the peptide's identity and high purity, which is critical for minimizing assay variability and false positives in sensitive T-cell assays such as ELISPOT, ICS, and cytotoxicity studies [1][2].

Immunology T-cell Assay ELISPOT

Key Research and Industrial Applications for Tyrosinase (192-200) Peptide SEIWRDIDF


Monitoring HLA-B44-Restricted, Tyrosinase-Specific T-cell Responses in Melanoma

Use SEIWRDIDF in ELISPOT, intracellular cytokine staining (ICS), or cytotoxicity assays to quantify the frequency and function of circulating or tumor-infiltrating tyrosinase-specific CD8+ T cells in HLA-B44+ melanoma patients [1][2]. This is essential for immune monitoring during checkpoint inhibitor therapy or cancer vaccine trials. The peptide's high purity and validated sequence ensure assay specificity.

In Vitro Expansion of Melanoma-Specific T Cells for Adoptive Immunotherapy

Stimulate peripheral blood mononuclear cells (PBMCs) from HLA-B44+ donors with SEIWRDIDF-pulsed antigen-presenting cells to expand a population of melanoma-specific CTLs [1]. These expanded cells can be studied for their anti-tumor potential or used as a source for T-cell receptor (TCR) cloning. The strict HLA restriction ensures that only the relevant T-cell population is expanded.

Development and Quality Control of Peptide-Based Cancer Vaccines

Incorporate SEIWRDIDF into multi-epitope vaccine formulations targeting HLA-B44+ melanoma patients [1]. The peptide's ability to be naturally processed and presented, combined with its defined immunogenicity, makes it a critical component for vaccines aiming to elicit broad anti-melanoma immunity. Its use in vaccine formulation requires a peptide of documented high purity and sequence fidelity [2].

Quote Request

Request a Quote for SerGluIleTrpArgAspIleAspPhe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.